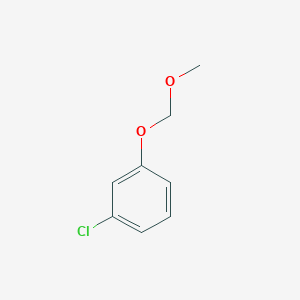

1-Chloro-3-(methoxymethoxy)benzene

描述

1-Chloro-3-(methoxymethoxy)benzene is a chemical compound with the CAS Number: 91105-99-6 . It has a molecular weight of 172.61 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .科学研究应用

聚合引发剂/转移剂

1-Chloro-3-(methoxymethoxy)benzene 已被研究其在阳离子聚合中的作用。例如,1,4-双(1-甲氧基-1-甲基乙基)苯,一种相关化合物,在这样的聚合中充当新型引发剂/转移剂。这些化合物在反应中的行为,特别是在 BCl3 存在下,表明复杂的形成和与大分子化学领域相关的电离机制 (Dittmer, Pask, & Nuyken, 1992).

合成和结构分析

该化合物已参与各种复杂结构的合成。例如,一项关于非对称柱[5]芳烃的合成和构象性质的研究使用了类似化合物的衍生物。这些发现对于理解此类复杂结构的立体化学和分子相互作用非常重要 (Kou et al., 2010).

分子自组装和液晶

研究表明在液晶和自组装材料领域具有潜在应用。对具有特定取代基的苯衍生物(如甲氧基和甲酰胺)的研究表明,其具有自组装成柱状结构的特性,这是液晶相发展中的宝贵特性 (Bushey et al., 2001).

化学反应和催化

This compound 及其衍生物在各种化学反应中发挥作用。例如,它们可以作为底物或中间体参与布赫纳反应,受氯(四苯基卟啉)铁等催化剂的影响 (Mbuvi & Woo, 2009).

晶体学和合成中的中间体

其衍生物在晶体学和各种合成中的中间体中很重要。例如,对 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene 及其异构体的研究深入探讨了它们的晶体结构,提供了对它们的构象和作为合成更复杂化合物的中间体的潜力的见解 (Wiedenfeld et al., 2004).

安全和危害

The safety information for 1-Chloro-3-(methoxymethoxy)benzene includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

属性

IUPAC Name |

1-chloro-3-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSIAWQCBCDJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2652284.png)

![1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2652285.png)

![tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate](/img/structure/B2652286.png)

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2652290.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2652295.png)

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2652296.png)

![N'-(1-Phenylethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2652299.png)

![(E)-3-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2652301.png)

![N-(4-fluorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2652305.png)